molecular formula C13H15BrN2OS B2629406 1-{4-[(3-Bromothiophen-2-yl)methyl]piperazin-1-yl}but-2-yn-1-one CAS No. 2094165-45-2

1-{4-[(3-Bromothiophen-2-yl)methyl]piperazin-1-yl}but-2-yn-1-one

Cat. No.: B2629406
CAS No.: 2094165-45-2
M. Wt: 327.24
InChI Key: SXCCFJOQLWTOSU-UHFFFAOYSA-N
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Description

1-{4-[(3-Bromothiophen-2-yl)methyl]piperazin-1-yl}but-2-yn-1-one is a synthetic organic compound that features a unique combination of a piperazine ring, a bromothiophene moiety, and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(3-Bromothiophen-2-yl)methyl]piperazin-1-yl}but-2-yn-1-one typically involves a multi-step process:

    Formation of the Bromothiophene Intermediate: The starting material, 3-bromothiophene, is prepared by bromination of thiophene using bromine in the presence of a catalyst.

    Alkylation of Piperazine: The bromothiophene intermediate is then reacted with piperazine under basic conditions to form the piperazinyl bromothiophene derivative.

    Coupling with Alkyne: The final step involves coupling the piperazinyl bromothiophene derivative with an alkyne, such as but-2-yn-1-one, using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(3-Bromothiophen-2-yl)methyl]piperazin-1-yl}but-2-yn-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction: Products may include alkenes or alkanes.

    Substitution: Products may include various substituted thiophenes.

Scientific Research Applications

1-{4-[(3-Bromothiophen-2-yl)methyl]piperazin-1-yl}but-2-yn-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{4-[(3-Bromothiophen-2-yl)methyl]piperazin-1-yl}but-2-yn-1-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The bromothiophene moiety may contribute to the compound’s binding affinity and specificity, while the alkyne group can participate in covalent bonding with target proteins.

Comparison with Similar Compounds

  • 1-{4-[(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 3-Bromothiophene

Comparison: 1-{4-[(3-Bromothiophen-2-yl)methyl]piperazin-1-yl}but-2-yn-1-one is unique due to the presence of the alkyne group, which imparts distinct reactivity compared to similar compounds. The combination of the bromothiophene and piperazine moieties also provides a unique pharmacophore that can be exploited for the development of novel therapeutic agents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-[(3-bromothiophen-2-yl)methyl]piperazin-1-yl]but-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2OS/c1-2-3-13(17)16-7-5-15(6-8-16)10-12-11(14)4-9-18-12/h4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCCFJOQLWTOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCN(CC1)CC2=C(C=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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